

3-(Cyclohexanesulfonyl)azetidine: A Versatile Building Block for Organic Synthesis

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Compound of Interest

Compound Name: 3-(Cyclohexanesulfonyl)azetidine

Cat. No.: B1404888

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexanesulfonyl)azetidine is a saturated four-membered heterocyclic compound that has emerged as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of the cyclohexanesulfonyl group at the 3-position of the azetidine ring imparts unique chemical properties, influencing the reactivity of the ring system and providing a handle for further functionalization. The strained azetidine ring offers a rigid scaffold that is of significant interest in the design of novel therapeutic agents. This document provides an overview of the applications of **3-(cyclohexanesulfonyl)azetidine** in the synthesis of diverse molecular architectures, along with detailed experimental protocols for its key transformations.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₉ NO ₂ S
Molecular Weight	217.33 g/mol
Appearance	White to off-white solid
Solubility	Soluble in methanol, ethanol, and dichloromethane

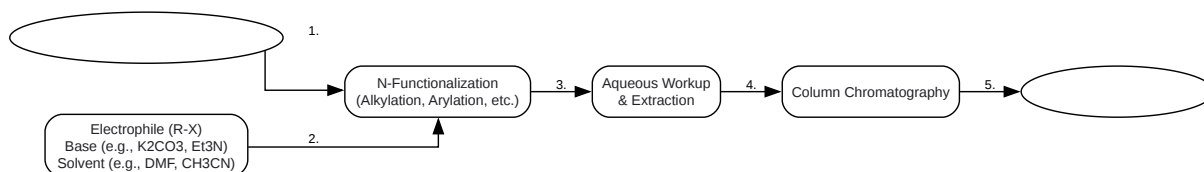
Applications in Organic Synthesis

The secondary amine of the azetidine ring in **3-(cyclohexanesulfonyl)azetidine** serves as a versatile nucleophile, readily undergoing a variety of transformations to introduce diverse substituents at the nitrogen atom. This allows for the construction of a library of compounds with potential biological activities.

N-Alkylation and N-Arylation Reactions

The nitrogen atom of **3-(cyclohexanesulfonyl)azetidine** can be readily alkylated or arylated to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

General Workflow for N-Functionalization:



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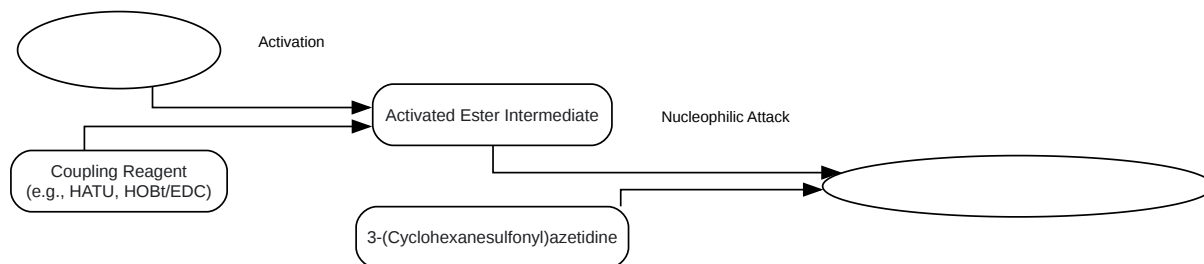
Caption: General workflow for the N-functionalization of **3-(Cyclohexanesulfonyl)azetidine**.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. **3-**

(Cyclohexanesulfonyl)azetidine can be coupled with a variety of carboxylic acids and their derivatives to synthesize a diverse range of amides. These reactions are typically facilitated by standard coupling reagents.

Signaling Pathway of Amide Coupling:



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